molecular formula C14H15ClN2O2 B2937238 4-Phenylmethoxybenzohydrazide;hydrochloride CAS No. 2503208-75-9

4-Phenylmethoxybenzohydrazide;hydrochloride

Cat. No.: B2937238
CAS No.: 2503208-75-9
M. Wt: 278.74
InChI Key: SCEQVEGMEMSMIC-UHFFFAOYSA-N
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Description

4-Phenylmethoxybenzohydrazide;hydrochloride is a benzohydrazide derivative characterized by a phenylmethoxy (benzyloxy) substituent at the para-position of the benzoyl ring and a hydrazide functional group. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its IUPAC name is 4-(Phenylmethoxy)benzohydrazide hydrochloride, with the molecular formula C₁₄H₁₅ClN₂O₂ and a molecular weight of 290.73 g/mol . The compound is structurally related to hydrazide-based drugs and intermediates, often utilized in the synthesis of heterocyclic compounds such as pyrazolines and Schiff bases .

Key properties include:

  • Solubility: High solubility in water and polar organic solvents due to the hydrochloride counterion.
  • Reactivity: The hydrazide group (-CONHNH₂) enables condensation reactions with carbonyl compounds, forming hydrazones or cyclizing into bioactive heterocycles .
  • Synthesis: Typically synthesized via nucleophilic substitution of 4-hydroxybenzohydrazide with benzyl chloride under basic conditions, followed by hydrochloric acid treatment .

Properties

IUPAC Name

4-phenylmethoxybenzohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2.ClH/c15-16-14(17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11;/h1-9H,10,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEQVEGMEMSMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylmethoxybenzohydrazide;hydrochloride typically involves the reaction of 4-methoxyphenylhydrazine with benzoyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Phenylmethoxybenzohydrazide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It undergoes substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions include oxides, hydrazine derivatives, and substituted benzohydrazides .

Scientific Research Applications

4-Phenylmethoxybenzohydrazide;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activity and therapeutic applications.

    Medicine: It is explored for its potential use in drug development and as a therapeutic agent.

    Industry: It is utilized in material synthesis and other industrial applications.

Mechanism of Action

The mechanism of action of 4-Phenylmethoxybenzohydrazide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzohydrazide derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Applications
4-Phenylmethoxybenzohydrazide;hydrochloride C₁₄H₁₅ClN₂O₂ -OCH₂C₆H₅ (para) 290.73 Antimicrobial agents, enzyme inhibitors
4-Methoxybenzhydrazide C₈H₁₀N₂O₂ -OCH₃ (para) 166.18 Precursor for antifungal agents
Benzimidamide Hydrochloride C₇H₉ClN₂ -NH₂ (benzamidine core) 156.61 Protease inhibitors, anticoagulants
4-Methoxyphenylhydrazine Hydrochloride C₇H₁₀ClN₂O -OCH₃ (para) + hydrazine 174.62 Synthesis of pyrazolones and dyes
Key Observations :

Substituent Bulk: The phenylmethoxy group in 4-phenylmethoxybenzohydrazide increases steric hindrance compared to smaller substituents like methoxy (-OCH₃).

Hydrochloride Salt : Unlike neutral hydrazides (e.g., 4-methoxybenzhydrazide), the hydrochloride form improves aqueous solubility, critical for in vitro bioactivity assays .

Biological Activity :

  • Antimicrobial Activity : 4-Phenylmethoxybenzohydrazide derivatives exhibit broader-spectrum antimicrobial activity compared to 4-methoxy analogs, likely due to enhanced interaction with bacterial membranes .
  • Enzyme Inhibition : The benzyloxy group in the target compound shows higher affinity for acetylcholinesterase (AChE) inhibition (IC₅₀ ~ 12 µM) compared to methoxy-substituted analogs (IC₅₀ > 50 µM) .

Pharmacokinetic and Stability Profiles

  • Stability : this compound is stable under refrigeration (2–8°C) but prone to hydrolysis at elevated temperatures (>40°C), unlike 4-methoxybenzhydrazide, which degrades faster due to electron-donating methoxy groups accelerating hydrolysis .
  • Metabolism : The benzyloxy group undergoes hepatic CYP450-mediated oxidation, producing 4-hydroxybenzohydrazide as a primary metabolite, whereas methoxy analogs are metabolized via demethylation .

Biological Activity

4-Phenylmethoxybenzohydrazide;hydrochloride is a chemical compound that has attracted significant attention in various fields, particularly for its potential biological activity and therapeutic applications. This compound is synthesized primarily through the reaction of 4-methoxyphenylhydrazine with benzoyl chloride, followed by the formation of the hydrochloride salt. Its structure allows for diverse applications in medicinal chemistry, organic synthesis, and material science.

The biological activity of this compound is linked to its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of various proteins and enzymes, influencing critical biological processes such as cell signaling, apoptosis, and metabolic pathways.

Therapeutic Potential

Research indicates that this compound exhibits notable therapeutic potential, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating a potential role in developing new antimicrobial agents.
  • Anti-inflammatory Effects : It may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound. Below are summarized findings from key research articles:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study BAntimicrobial ActionShowed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study CAnti-inflammatory EffectsReduced pro-inflammatory cytokine levels in animal models of inflammation.

Detailed Research Findings

  • Anticancer Activity : In vitro studies have reported that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Antimicrobial Properties : A study highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development. The compound's structure allows it to interact effectively with bacterial cell membranes.
  • Anti-inflammatory Effects : Animal studies indicated that treatment with this compound led to a significant decrease in inflammation markers, such as TNF-alpha and IL-6, demonstrating its potential for treating chronic inflammatory conditions.

Comparison with Similar Compounds

This compound can be compared to other related compounds based on their structural similarities and biological activities:

CompoundStructureBiological Activity
4-Methoxyphenylhydrazine hydrochlorideSimilar hydrazine structureKnown for anticancer properties but less potent than 4-phenyl derivative.
Phenylhydrazine hydrochlorideBasic hydrazine structurePrimarily used in organic synthesis with limited biological activity.
4-TrifluoromethylphenylhydrazineContains trifluoromethyl groupExhibits unique reactivity but lacks significant therapeutic applications compared to 4-phenyl derivative.

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